molecular formula C7H12ClF2N3 B12215451 1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12215451
M. Wt: 211.64 g/mol
InChI Key: WAOSQRJEDGNYAS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. The presence of the difluoromethyl group imparts distinct characteristics that make it valuable in medicinal chemistry, agrochemicals, and other industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity and function . This interaction can modulate biological processes, making the compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride is unique due to its specific structure, which combines the difluoromethyl group with a pyrazole ring and a propylamine side chain. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

1-(difluoromethyl)-N-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c1-2-4-10-6-3-5-12(11-6)7(8)9;/h3,5,7H,2,4H2,1H3,(H,10,11);1H

InChI Key

WAOSQRJEDGNYAS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NN(C=C1)C(F)F.Cl

Origin of Product

United States

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